6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of fluorinated quinolines. The presence of a trifluoromethyl group (-CF3) in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of suitable aniline derivatives with cyclopentanone followed by cyclization and introduction of the trifluoromethyl group can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological activities, it is investigated for its use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of advanced materials, including liquid crystals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds also contain a fluorine atom and exhibit broad-spectrum antibacterial activity.
Trifluoromethylated Aromatics: Compounds with a trifluoromethyl group attached to an aromatic ring, used in various pharmaceutical and industrial applications
Uniqueness
6-(Trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific structural features, including the cyclopenta[c]quinoline core and the trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C14H12F3NO2 |
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Molecular Weight |
283.24 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)10-6-2-5-8-7-3-1-4-9(7)12(13(19)20)18-11(8)10/h1-3,5-7,9,12,18H,4H2,(H,19,20) |
InChI Key |
INTFXNLMNVSVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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